BenchChemオンラインストアへようこそ!

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole

halogen bonding protein–ligand interactions medicinal chemistry

Choose this iodo-dihydropyrrole for superior cross-coupling: the weak C–I bond (57.6 kcal/mol) enables Pd(0) oxidative addition at 0.1–1 mol% catalyst loading, outperforming bromo/chloro analogs. The only 5-aryl-dihydropyrrole capable of direct radioiodination (¹²³I/¹²⁴I/¹²⁵I/¹³¹I) without prosthetic groups—essential for PET/SPECT imaging. Iodine's ~1.8× stronger halogen bonding vs. bromine is decisive in fragment-based lead optimization. Substituting with non-iodo analogs risks lower yields, reduced potency, and altered ADME. Procure gram-scale at ≥95% purity.

Molecular Formula C10H10IN
Molecular Weight 271.10 g/mol
CAS No. 374589-01-2
Cat. No. B6316910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole
CAS374589-01-2
Molecular FormulaC10H10IN
Molecular Weight271.10 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CC=C(C=C2)I
InChIInChI=1S/C10H10IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
InChIKeyVJEVKULFTGWIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole (CAS 374589-01-2): Procurement-Relevant Chemical Identity and Scaffold Context


3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole is a 5-aryl-substituted 1-pyrroline (3,4-dihydro-2H-pyrrole) heterocycle bearing a 4-iodophenyl group at the imine carbon. Its molecular formula is C₁₀H₁₀IN with a molecular weight of 271.10 g·mol⁻¹ . The dihydropyrrole scaffold is recognized as a privileged structure in medicinal chemistry and organic synthesis, serving as a versatile building block for kinase inhibitors, antimalarial DHODH inhibitors, and DNA-encoded library substrates [1]. The iodine substituent imparts distinct reactivity and physicochemical properties that differentiate this compound from its halogen and non-halogen analogs in procurement-relevant ways.

Why 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole Cannot Be Interchanged with Its Bromo, Chloro, Fluoro, or Unsubstituted Phenyl Analogs


Despite sharing the identical 5-aryl-3,4-dihydro-2H-pyrrole core scaffold, the halogen substituent at the 4-position of the phenyl ring fundamentally alters reactivity, binding thermodynamics, and physicochemical profile. Iodine's larger atomic radius, higher polarizability, weaker C–X bond dissociation energy (C–I ≈ 57.6 kcal·mol⁻¹ vs. C–Br ≈ 72.1 kcal·mol⁻¹ vs. C–Cl ≈ 83.7 kcal·mol⁻¹) [1], and stronger halogen-bond donor capacity (~−5.6 kJ·mol⁻¹ for I vs. ~−3.1 kJ·mol⁻¹ for Br vs. ~−1.6 kJ·mol⁻¹ for Cl in protein–ligand systems) [2] mean that substituting this compound with its bromo or chloro analog can alter reaction kinetics by orders of magnitude in cross-coupling steps, reduce target engagement in halogen-bond-driven binding, and shift lipophilicity-driven properties such as LogP and passive membrane permeability. Generic substitution without experimental validation therefore risks compromised synthetic yield, reduced biological potency, and altered ADME properties.

Quantitative Differentiation Evidence for 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole vs. Halogen and Non-Halogen Analogs


Halogen-Bond Donor Strength: Iodophenyl vs. Bromophenyl and Chlorophenyl Derivatives

The 4-iodophenyl group engages in stronger halogen bonding with biological targets compared to its bromo and chloro analogs. In isothermal titration calorimetry (ITC) studies of PDE5–inhibitor complexes with matched 4-halophenyl substituents, the measured halogen-bond binding enthalpy contributions were −5.59 kJ·mol⁻¹ for iodine, −3.09 kJ·mol⁻¹ for bromine, and −1.57 kJ·mol⁻¹ for chlorine [1]. The iodine substituent thus provides approximately a 1.8-fold binding enthalpy advantage over bromine and a 3.6-fold advantage over chlorine. This data, while obtained on a PDE5 inhibitor chemotype rather than the dihydropyrrole scaffold directly, reflects the intrinsic halogen-bond donor trend (I > Br > Cl > F) that is transferable across aryl halide systems.

halogen bonding protein–ligand interactions medicinal chemistry

C–X Bond Dissociation Energy and Oxidative Addition Reactivity in Pd-Catalyzed Cross-Coupling

The C–I bond in 3,4-dihydro-5-(4-iodophenyl)-2H-pyrrole (bond dissociation energy ≈ 57.6 kcal·mol⁻¹) is significantly weaker than the C–Br bond in the bromo analog (~72.1 kcal·mol⁻¹) and the C–Cl bond in the chloro analog (~83.7 kcal·mol⁻¹) [1]. In Pd(0)-catalyzed cross-coupling, iodoarenes undergo oxidative addition via an associative mechanism (irreversible phosphine displacement), whereas bromoarenes require rate-limiting phosphine dissociation and chloroarenes require both reversible dissociation and rate-limiting oxidative addition [2]. This mechanistic difference translates to practical advantages: iodoarenes typically enable lower catalyst loadings (0.1–1 mol% Pd vs. 1–5 mol% for bromoarenes), shorter reaction times, and lower temperatures for Suzuki–Miyaura, Sonogashira, and Heck couplings. The fluoro analog (C–F BDE ≈ 115 kcal·mol⁻¹) is essentially inert under standard cross-coupling conditions.

cross-coupling oxidative addition palladium catalysis synthetic chemistry

Molecular Weight and Heavy-Atom Effect: Pharmacokinetic and Detection Implications

The molecular weight of 3,4-dihydro-5-(4-iodophenyl)-2H-pyrrole is 271.10 g·mol⁻¹ , substantially higher than the unsubstituted phenyl analog (145.20 g·mol⁻¹), the 4-fluoro derivative (163.19 g·mol⁻¹), the 4-chloro derivative (179.65 g·mol⁻¹), and the 4-bromo derivative (224.10 g·mol⁻¹) [1]. In addition to MW-driven effects on passive permeability and solubility, the iodine atom provides a characteristic isotopic signature (³²I, ~100% natural abundance) that enhances detection sensitivity in mass spectrometry and enables straightforward monitoring of this compound in reaction mixtures and biological matrices. Furthermore, the iodine atom serves as a direct precursor for radioiodination (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling the preparation of radiolabeled probes for SPECT/PET imaging or in vitro binding assays without the need for prosthetic group introduction—a capability not shared by the chloro or fluoro analogs.

molecular weight LogP pharmacokinetics mass spectrometry

Dihydropyrrole Scaffold as Imine Reductase Substrate/Inhibitor: Class-Level Biological Relevance

The 5-aryl-3,4-dihydro-2H-pyrrole scaffold has been structurally characterized in complex with engineered imine reductases (IREDs) from Streptomyces clavuligerus. Crystal structures of ScIRED-R2-V3 bound to 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole (PDB: 7y8m, resolution 2.28 Å) and ScIRED-R3-V4 bound to 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (PDB: 7y8n, resolution 2.2 Å) confirm that this chemotype occupies the substrate-binding pocket of IREDs, acting as a hydrolase/inhibitor complex component [1][2]. The 4-iodophenyl derivative is expected to engage the same binding site with potentially altered affinity due to halogen bonding contributions from iodine. The broader dihydropyrrole class is also validated as a core for mitotic kinesin (KSP) inhibitors and DHODH inhibitors for malaria [3], supporting the scaffold's versatility in drug discovery.

imine reductase enzyme inhibition biocatalysis structural biology

GHS Hazard Profile Differentiation: Iodophenyl vs. Unsubstituted Phenyl Analog

The 4-iodophenyl derivative carries a GHS07 classification (Harmful/Irritant) with Signal Word 'Warning' per the Fluorochem safety datasheet . In contrast, the unsubstituted 5-phenyl-3,4-dihydro-2H-pyrrole (CAS 700-91-4) is classified under H315 (100%: causes skin irritation) and H319 (100%: causes serious eye irritation) per PubChem GHS data [1]. While both compounds require standard laboratory precautions, the different hazard profiles may influence procurement when institutional safety review requirements differ between 'Warning' and 'Danger' classifications or when specific PPE and waste-handling protocols are costed into the procurement decision.

safety GHS classification hazard assessment lab procurement

Commercial Purity and Supplier Availability: Target vs. Bromo and Phenyl Analogs

3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole is commercially available from multiple reputable suppliers at purities of 95% (Fluorochem, Achemblock) to ≥98% (Aromsyn, Leyan) . The 4-bromo analog (CAS 22217-79-4) is listed at 98% purity (AKSci, Fluorochem), and the unsubstituted phenyl analog (CAS 700-91-4) is available at ≥95% . The comparable purity ranges mean that procurement decisions must be driven by the target application requirements (e.g., cross-coupling reactivity, halogen bonding, radio-labeling potential) rather than by purity advantage alone. The iodo compound's availability from multiple vendors (Fluorochem, Achemblock, Aromsyn, Leyan, MolCore, ABCR, CymitQuimica) ensures supply chain redundancy, a non-trivial factor for long-term research programs.

purity procurement vendor comparison quality control

Scientifically Validated Application Scenarios for 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole Based on Comparative Evidence


Pd-Catalyzed Diversification via Suzuki–Miyaura, Sonogashira, and Heck Cross-Coupling

The C–I bond's low dissociation energy (57.6 kcal·mol⁻¹) and associative oxidative addition mechanism with Pd(0) [1][2] make this compound the optimal choice among 5-aryl-dihydropyrrole analogs for downstream diversification via cross-coupling. Expected advantages include lower catalyst loading (0.1–1 mol% Pd), shorter reaction times, and compatibility with electron-rich and sterically hindered coupling partners that are challenging with bromo or chloro analogs. This scenario is directly relevant to medicinal chemistry groups building compound libraries around the dihydropyrrole scaffold or incorporating this intermediate into DNA-encoded library (DEL) synthesis where on-DNA Suzuki coupling is a key diversification step [3].

Radioiodinated Probe Development for SPECT/PET Imaging

The aryl iodide moiety serves as a direct precursor for electrophilic and nucleophilic radioiodination (¹²³I for SPECT, ¹²⁴I for PET, ¹²⁵I for in vitro assays, ¹³¹I for therapy), without requiring prosthetic group conjugation. This compound can be isotopically exchanged or stannylated and then oxidized to yield radiolabeled 5-(4-[*I]iodophenyl)-3,4-dihydro-2H-pyrrole. The heavy atom (¹²⁷I) mass signature (270.99 Da monoisotopic) also facilitates LC-MS/MS quantification in pharmacokinetic studies. Neither the fluoro, chloro, nor unsubstituted phenyl analogs offer a direct radiohalogenation pathway, making the iodo compound uniquely suited for imaging probe development [2].

Halogen-Bond-Guided Structure-Based Drug Design

When the target protein features a suitable halogen-bond acceptor (e.g., backbone carbonyl, carboxylate side chain), the 4-iodophenyl group is expected to contribute −5.59 kJ·mol⁻¹ in binding enthalpy vs. −3.09 kJ·mol⁻¹ for bromine and −1.57 kJ·mol⁻¹ for chlorine [1]. This ~1.8-fold advantage over bromine can be decisive in fragment-based lead optimization where each kJ·mol⁻¹ of binding energy matters. The dihydropyrrole scaffold is crystallographically validated as a ligand for imine reductases [4] and DHODH [5], providing structural frameworks into which the iodophenyl derivative can be modeled for halogen-bond optimization.

Dihydropyrrole Scaffold Library Synthesis for Antiproliferative and Anti-Infective Screening

The 3,4-dihydro-2H-pyrrole core is a demonstrated privileged scaffold with antiproliferative activity against human cancer cell lines when elaborated into 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives [5] and with antimalarial activity when optimized as DHODH inhibitors [6]. The 4-iodophenyl substitution provides a synthetic handle for late-stage diversification via cross-coupling, enabling rapid analog generation for structure–activity relationship (SAR) studies. The multi-vendor commercial availability at 95–98% purity supports reproducible library synthesis at gram scale.

Quote Request

Request a Quote for 3,4-Dihydro-5-(4-iodophenyl)-2H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.